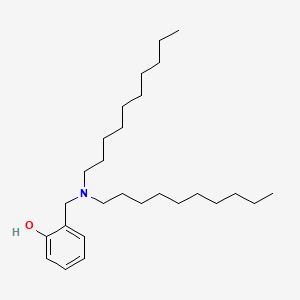
2-((Didecylamino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Didecylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a didecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Didecylamino)methyl)phenol typically involves the reaction of phenol with didecylamine in the presence of formaldehyde. This reaction is a type of Mannich reaction, which is a three-component condensation reaction. The reaction conditions generally include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Didecylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
2-((Didecylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-((Didecylamino)methyl)phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can donate hydrogen bonds, while the didecylamino group can interact with hydrophobic regions of proteins and membranes. These interactions can lead to the disruption of microbial cell walls or the inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2-Methylphenol (o-Cresol): A methyl-substituted phenol with similar chemical properties.
4-Methylphenol (p-Cresol): Another methyl-substituted phenol with applications in disinfectants and antiseptics.
Uniqueness
2-((Didecylamino)methyl)phenol is unique due to the presence of the didecylamino group, which imparts additional hydrophobicity and potential for interaction with biological membranes. This makes it more effective in certain applications compared to simpler phenols.
Eigenschaften
CAS-Nummer |
62984-52-5 |
|---|---|
Molekularformel |
C27H49NO |
Molekulargewicht |
403.7 g/mol |
IUPAC-Name |
2-[(didecylamino)methyl]phenol |
InChI |
InChI=1S/C27H49NO/c1-3-5-7-9-11-13-15-19-23-28(25-26-21-17-18-22-27(26)29)24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29H,3-16,19-20,23-25H2,1-2H3 |
InChI-Schlüssel |
UGKINPHECAPVGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


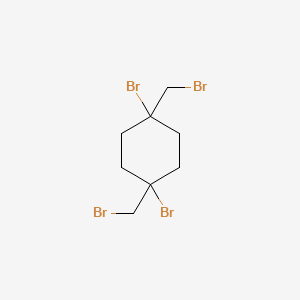
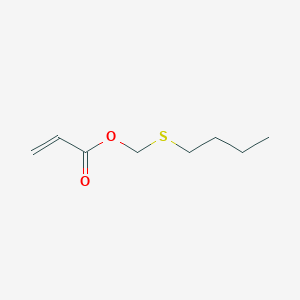
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
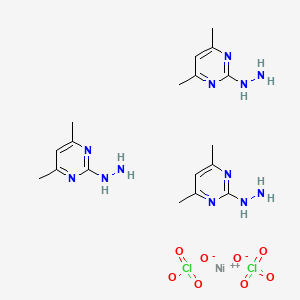
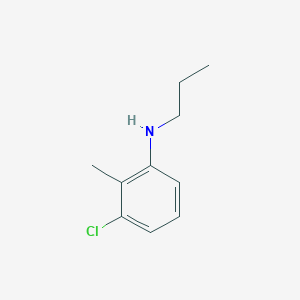
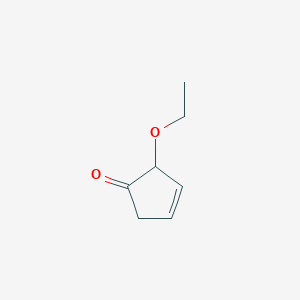
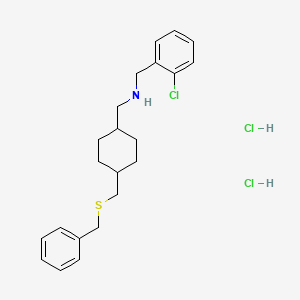
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
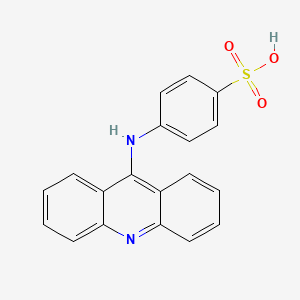

![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
